![molecular formula C16H16FNO4S B7964062 Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate](/img/structure/B7964062.png)
Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate is a chemical compound with a complex structure that includes a fluorinated benzoate ester and a dimethylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure, followed by the introduction of the fluorine atom and the dimethylsulfamoyl group. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: Fluorination can be achieved through electrophilic aromatic substitution using reagents like Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted derivatives.
科学研究应用
Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate has diverse applications in scientific research:
作用机制
The mechanism of action of Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Methyl 3-[2-(methylsulfamoyl)phenyl]-5-fluorobenzoate: Similar structure but with a methylsulfamoyl group instead of dimethylsulfamoyl.
Methyl 3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.
Uniqueness: Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom and the dimethylsulfamoyl group, which confer distinct chemical and biological properties .
属性
IUPAC Name |
methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-18(2)23(20,21)15-7-5-4-6-14(15)11-8-12(16(19)22-3)10-13(17)9-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZKKCLXWDNAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7963980.png)
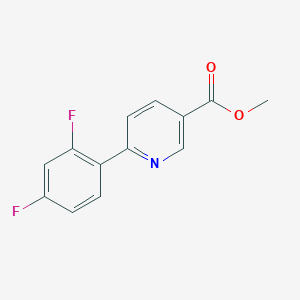
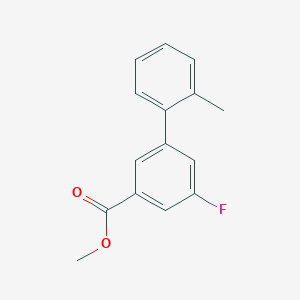
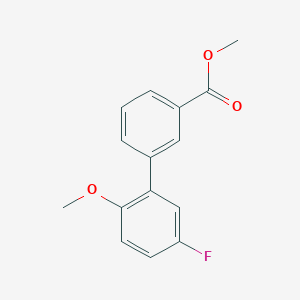
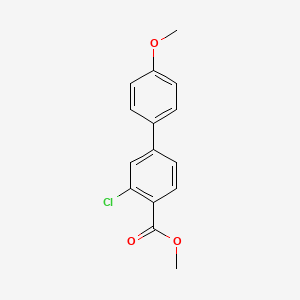
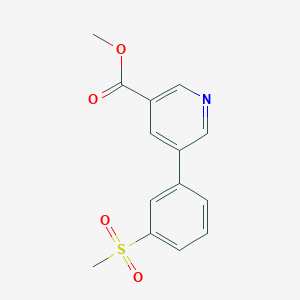

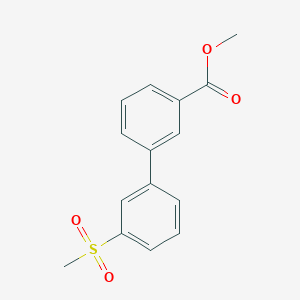
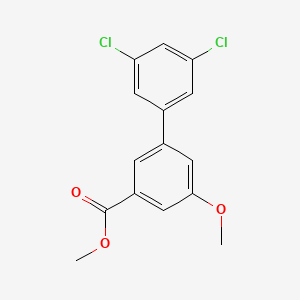
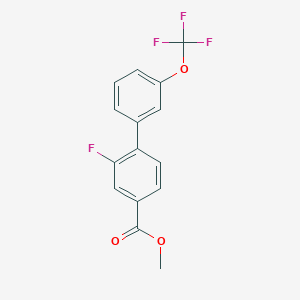
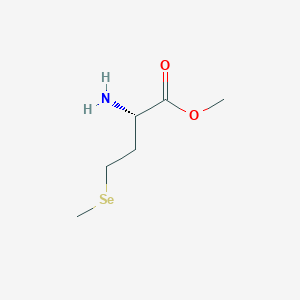
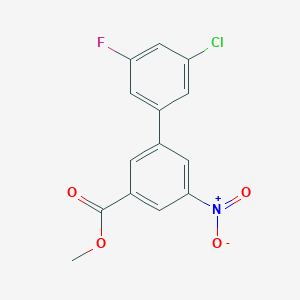
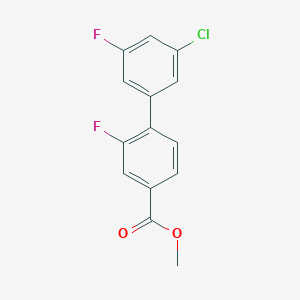
![Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate](/img/structure/B7964080.png)
